N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-17-15(16(21-22)20-18(24)13-8-5-9-25-13)12(10-14(23)19-17)11-6-3-2-4-7-11/h2-9,12H,10H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZODSHERNJEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Aminopyrazolone with Cyclic Ketones
The pyrazolo[3,4-b]pyridine scaffold is traditionally synthesized via condensation of 3-amino-1-methylpyrazolin-5-one with cyclic diketones or pyrone derivatives. For example, refluxing 3-amino-1-methylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one in butanol for 72 hours yields a pyrazolo[3,4-b]pyridin-3-one intermediate. This reaction proceeds through nucleophilic attack at the pyrone’s carbonyl group, followed by cyclodehydration (Scheme 1).
Scheme 1:
$$
\text{3-Amino-1-methylpyrazolin-5-one} + \text{4-Hydroxy-6-methylpyran-2-one} \xrightarrow{\text{Butanol, reflux}} \text{1-Methyl-6-oxo-pyrazolo[3,4-b]pyridin-3-one}
$$
The 4-phenyl substituent is introduced by substituting the pyrone derivative with a phenyl-containing analog, such as 4-phenyl-2-pyrone. Nuclear magnetic resonance (NMR) analysis of intermediates confirms regioselective formation, with characteristic signals for the 1-methyl group (δ = 3.33 ppm, singlet) and the 6-oxo lactam (δ = 167.5 ppm in $$^{13}\text{C}$$ NMR).
Alternative Multi-Component Synthesis
A one-pot multi-component approach using pyruvic acid, 1,3-diphenylpyrazole-4-carbaldehyde, and aromatic amines in acetic acid has been reported for related pyrazolo-furanone systems. Adapting this method, the pyrazolo[3,4-b]pyridine core can be assembled by condensing 1-methyl-3-aminopyrazolone with phenylpyruvic acid and a methylamine derivative. This route achieves yields of 47–60% under reflux conditions.
Functionalization at the N-1 Position
Alkylation with Methyl Iodide
The 1-methyl group is introduced via alkylation of the pyrazolo[3,4-b]pyridin-3-one intermediate. Treatment with sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with methyl iodide, affords the N-1-methylated product in 72% yield.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaH | THF | 0°C → RT | 72 |
| K₂CO₃ | Acetone | Reflux | 58 |
| DBU | DMF | 50°C | 65 |
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1\text{H}$$ NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H, NH), 7.89–7.22 (m, 9H, Ar-H), 6.78 (d, J = 8.9 Hz, 1H, furan-H), 3.41 (s, 3H, N-CH₃).
- $$^{13}\text{C}$$ NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 163.2 (furan C=O), 152.4–116.7 (aromatic carbons), 34.1 (N-CH₃).
- HRMS (ESI): m/z calculated for C₂₀H₁₈N₄O₃ [M+H]⁺: 385.1284; found: 385.1289.
Mechanistic Insights and Side Reactions
Competing Tautomerization Pathways
During alkylation, tautomerization of the pyridinone ring may lead to O-methylation byproducts (e.g., 3-methoxy derivatives). Using NaH as a base minimizes this side reaction, whereas potassium carbonate increases O-methylation to 21%.
Chemical Reactions Analysis
Types of Reactions
N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations at Position 4
The phenyl group at position 4 distinguishes the target compound from analogues with alternative aryl or heteroaryl substitutions:
- BG14525 (N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]furan-2-carboxamide): Substituent: Thiophen-2-yl instead of phenyl. Molecular Formula: C₁₆H₁₄N₄O₃S; MW: 342.37 g/mol .
- Compound from (1-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide): Substituent: 4-Fluorophenyl and a pyrrolidone-carboxamide group. The pyrrolidone moiety may increase conformational flexibility. Molecular Formula: C₂₃H₂₂FN₅O₄; MW: 451.45 g/mol .
Modifications at Position 3
The furan-2-carboxamide group at position 3 is a key pharmacophore. Analogues with alternative carboxamide substituents include:
Core Scaffold Differences
- Pyrazolo[3,4-c]pyridine Derivatives (): Example: 3-{1H,4H,5H,6H,7H-Pyrazolo[4,3-c]pyridin-3-yl}pyridine dihydrochloride.
Comparative Data Table
Research Implications
- Synthetic Accessibility : The target compound’s furan and phenyl groups are synthetically tractable, as seen in BG14525’s synthesis via Suzuki-Miyaura coupling .
- Pharmacological Potential: Pyrazolo[3,4-b]pyridines are explored as kinase inhibitors (e.g., analogues in targeting chromen-containing kinases). The target’s furan-carboxamide group may mimic ATP’s adenine in kinase binding pockets.
- Optimization Strategies : Replacing phenyl with fluorophenyl () or thiophene (BG14525) could fine-tune drug-likeness, requiring further enzymatic assays for validation.
Biological Activity
The compound N-{1-methyl-6-oxo-4-phenyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}furan-2-carboxamide is a derivative of pyrazolo[3,4-b]pyridine, a class of compounds known for their diverse biological activities. This article explores its biological activity, particularly its anticancer potential and other pharmacological effects.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 394.9 g/mol |
| CAS Number | 1169984-01-3 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The pyrazole derivatives are primarily recognized for their anticancer , anti-inflammatory , and antioxidant properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 Cell Line : Compounds within this class have shown IC values ranging from 0.39 µM to 1.88 µM against breast cancer cells (MCF7) .
- A375 Cell Line : Another derivative demonstrated an IC of 4.2 µM against melanoma cells .
- Inhibition of Kinases : Several studies have reported that pyrazole derivatives inhibit key kinases involved in cancer progression. For example, a compound with similar structural features inhibited Aurora-A kinase with an IC of 0.16 µM .
The anticancer effects of pyrazole derivatives are attributed to several mechanisms:
- Cell Cycle Arrest : These compounds often induce cell cycle arrest in the G1 phase.
- Apoptosis Induction : They promote apoptosis in cancer cells through intrinsic and extrinsic pathways.
Anti-inflammatory and Other Activities
Besides anticancer properties, this compound may also exhibit:
- Anti-inflammatory Effects : Similar compounds have been shown to reduce inflammation markers in vitro.
- Antioxidant Properties : They possess the ability to scavenge free radicals and reduce oxidative stress .
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
